molecular formula C13H10ClNO2 B2797292 (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide CAS No. 1082672-74-9

(2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide

Cat. No. B2797292
M. Wt: 247.68
InChI Key: YINKGGMGPMETNP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide” is a chemical compound that belongs to the class of organic compounds known as amides. These are compounds containing a functional group with the structure -C(=O)NHR’, where ‘R’ and ‘R’’ can be a variety of atoms and groups of atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2-chlorophenylamine with a furan-2-yl prop-2-enoic acid in the presence of a dehydrating agent to facilitate the formation of the amide bond.



Molecular Structure Analysis

The molecule contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a 2-chlorophenyl group, which is a phenyl group (a six-membered aromatic ring) with a chlorine atom attached to the second carbon atom. The prop-2-enamide group consists of a three-carbon chain with a double bond between the first and second carbon atoms, and an amide group attached to the second carbon atom.



Chemical Reactions Analysis

As an amide, this compound could undergo various chemical reactions. For example, it could be hydrolyzed to yield a carboxylic acid and an amine. The presence of the furan ring and the phenyl ring could also allow for various substitution reactions.



Physical And Chemical Properties Analysis

Again, without specific data, it’s hard to say for certain. However, we can infer that as an organic compound, it is likely to be insoluble in water but soluble in organic solvents. The presence of the polar amide group could lend some degree of polarity to the molecule.


Scientific Research Applications

Synthesis and Structural Analysis

The compound, related to the class of enaminones, has been involved in one-pot synthesis methodologies, showcasing its significance in organic synthesis. Studies have detailed the synthesis of structurally similar enaminones and analyzed their molecular structures through techniques like NMR and single-crystal X-ray diffraction. Such methodologies highlight the potential of (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide in the field of organic chemistry and material science (Barakat et al., 2020).

Electrophilic Substitution Reactions

The compound's structural analogs have been used as precursors in electrophilic substitution reactions, forming various derivatives through reactions like nitration, bromination, formylation, and acylation. This indicates its utility in creating a wide range of compounds with potential applications in pharmacology and material sciences (Aleksandrov & El’chaninov, 2017).

Biological Activity and Therapeutic Potential

Enaminone derivatives, similar to (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide, have been studied for their biological activities. These compounds have shown promising results in preliminary biological assays, such as antimicrobial activities and acute toxicity studies, indicating potential pharmaceutical applications (Stepanova, Dmitriev, & Maslivets, 2020).

Antimicrobial Studies

The structural framework of (2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide has been utilized in the synthesis of novel compounds with potential antibacterial activity. Studies involving molecular docking and antimicrobial susceptibility tests against common pathogens like Staphylococcus aureus and Escherichia coli suggest its relevance in developing new antimicrobial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Safety And Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the observed properties and activities of the compound.


Please note that this is a general analysis based on the structure of the compound and common properties of similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheet (SDS) when handling chemicals.


properties

IUPAC Name

(E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINKGGMGPMETNP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.